1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene
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Overview
Description
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene is an organic compound characterized by the presence of a benzenesulfinyl group and a methylsulfanyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene typically involves multiple steps, including the introduction of the benzenesulfinyl and methylsulfanyl groups to the benzene ring. Common synthetic routes include:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a sulfinyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Sulfurization Reactions:
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
Chemical Reactions Analysis
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives.
Scientific Research Applications
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene involves its interaction with molecular targets and pathways. The sulfinyl and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. These interactions may involve:
Electrophilic and Nucleophilic Sites: The compound can act as both an electrophile and a nucleophile, participating in various chemical reactions.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, affecting biochemical pathways.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular processes.
Comparison with Similar Compounds
1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)-2-[(methylsulfanyl)methyl]benzene: This compound has a sulfonyl group instead of a sulfinyl group, leading to different reactivity and properties.
1-(Benzenesulfinyl)-2-[(ethylsulfanyl)methyl]benzene: The presence of an ethylsulfanyl group instead of a methylsulfanyl group affects the compound’s steric and electronic properties.
1-(Benzenesulfinyl)-2-[(methylsulfanyl)ethyl]benzene: The position of the sulfanyl group on the ethyl chain influences the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
112335-85-0 |
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Molecular Formula |
C14H14OS2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-(benzenesulfinyl)-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C14H14OS2/c1-16-11-12-7-5-6-10-14(12)17(15)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
SKIVRRVCVJWQMK-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC=CC=C1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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